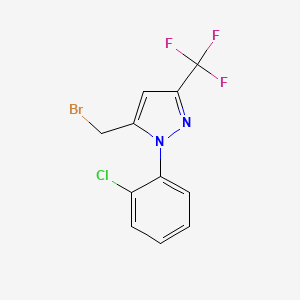
5-bromomethyl-1-(2-chlorophenyl)-3-trifluoromethyl-1H-pyrazole
概要
説明
“5-bromomethyl-1-(2-chlorophenyl)-3-trifluoromethyl-1H-pyrazole” is a chemical compound1. However, detailed information about this specific compound is not readily available in the sources I found.
Synthesis Analysis
While I couldn’t find specific synthesis methods for “5-bromomethyl-1-(2-chlorophenyl)-3-trifluoromethyl-1H-pyrazole”, there are general methods for synthesizing similar compounds. For instance, pinacol boronic esters, which are highly valuable building blocks in organic synthesis, can undergo catalytic protodeboronation2.Molecular Structure Analysis
The molecular structure of “5-bromomethyl-1-(2-chlorophenyl)-3-trifluoromethyl-1H-pyrazole” is not explicitly mentioned in the sources I found. However, it’s worth noting that nitrogen heterocycles are common architectural cores in small-molecule drugs3.Chemical Reactions Analysis
Again, specific chemical reactions involving “5-bromomethyl-1-(2-chlorophenyl)-3-trifluoromethyl-1H-pyrazole” are not mentioned in the sources I found. However, organoboron compounds, which could be related to the synthesis of such compounds, can undergo a broad range of functional group transformations2.Physical And Chemical Properties Analysis
The physical and chemical properties of “5-bromomethyl-1-(2-chlorophenyl)-3-trifluoromethyl-1H-pyrazole” are not explicitly mentioned in the sources I found.科学的研究の応用
Versatile Precursor in Organic Synthesis
Martins et al. (2013) discussed the use of brominated trihalomethylenones, closely related to 5-bromomethyl-1-(2-chlorophenyl)-3-trifluoromethyl-1H-pyrazole, as versatile precursors for synthesizing a range of pyrazole derivatives through cyclocondensation reactions. These derivatives include 3-ethoxymethyl-5-trifluoromethyl-1H-pyrazoles and various other functionalized pyrazoles, indicating the compound's utility in facilitating the synthesis of complex organic molecules with moderate to good yields (Martins et al., 2013).
Anticancer and Antimicrobial Potential
A study by Hafez et al. (2016) synthesized novel pyrazole derivatives showing significant antimicrobial and anticancer activities. These derivatives were prepared from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, demonstrating the compound's relevance in developing potential therapeutic agents (Hafez et al., 2016).
Role in Synthesizing Condensed Pyrazoles
Arbačiauskienė et al. (2011) utilized ethyl 3- and 5-triflyloxy-1H-pyrazole-4-carboxylates, related to the target compound, as precursors in Pd-catalysed cross-coupling reactions to synthesize condensed pyrazoles. This research highlights the compound's significance in creating structurally complex pyrazoles with potential pharmacological properties (Arbačiauskienė et al., 2011).
Development of Pyrazolo[1,5-a]pyrazin-4(5H)-one Derivatives
Zhang et al. (2008) synthesized a series of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives by reacting ethyl 3-aryl-1-(2-bromoethyl)-1H-pyrazole-5-carboxylate with amine. These compounds exhibited inhibitory effects on A549 lung cancer cell growth, suggesting the potential of related compounds in anticancer research (Zhang et al., 2008).
Safety And Hazards
将来の方向性
While specific future directions for “5-bromomethyl-1-(2-chlorophenyl)-3-trifluoromethyl-1H-pyrazole” are not mentioned, there is a general interest in developing eco-friendly synthetic strategies for compounds with nitrogen heterocycles4.
Please note that this analysis is based on the limited information available and may not fully cover all aspects of “5-bromomethyl-1-(2-chlorophenyl)-3-trifluoromethyl-1H-pyrazole”. For a more comprehensive analysis, consulting scientific literature or experts in the field is recommended.
特性
IUPAC Name |
5-(bromomethyl)-1-(2-chlorophenyl)-3-(trifluoromethyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrClF3N2/c12-6-7-5-10(11(14,15)16)17-18(7)9-4-2-1-3-8(9)13/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTUSFZUJDIXUBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=CC(=N2)C(F)(F)F)CBr)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromomethyl-1-(2-chlorophenyl)-3-trifluoromethyl-1H-pyrazole | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4-(tert-Butyl)-2-methylphenoxy]piperidine hydrochloride](/img/structure/B1397674.png)
![4-{[2,4-Di(tert-butyl)phenoxy]methyl}piperidine hydrochloride](/img/structure/B1397675.png)
![3-{[2-(2-Methoxyethoxy)ethoxy]methyl}piperidine hydrochloride](/img/structure/B1397677.png)
![4-[(5-Isopropyl-2-methylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1397679.png)
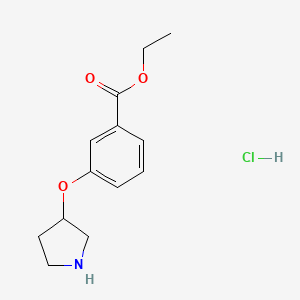
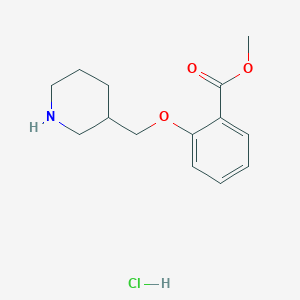
![1-[4-(4-Piperidinylmethoxy)phenyl]-1-ethanone hydrochloride](/img/structure/B1397684.png)
![3-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride](/img/structure/B1397685.png)
![3-{[(4-Isopropylbenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1397688.png)
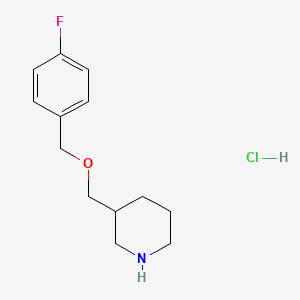
![3-[(2,4,5-Trichlorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1397690.png)
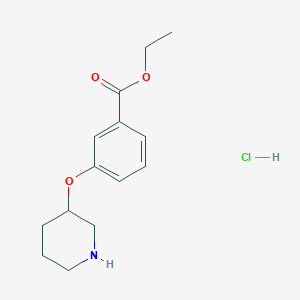
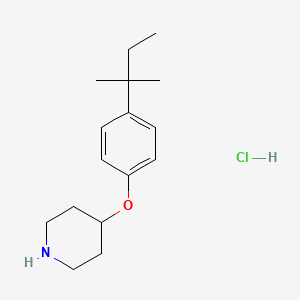
![4-[(2-Isopropylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1397694.png)